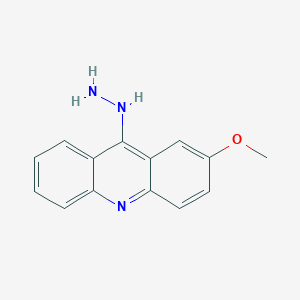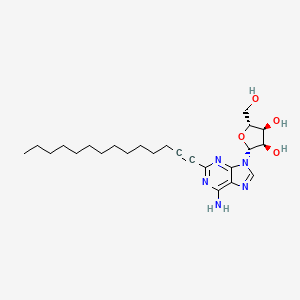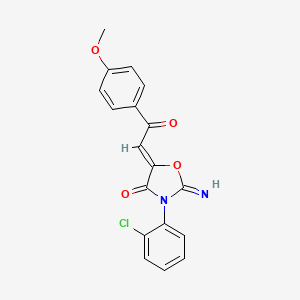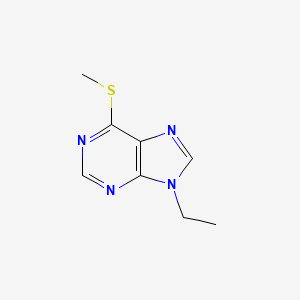
9-Ethyl-6-methylthiopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-6-methylthiopurine is a chemical compound with the molecular formula C8H10N4S and a molecular weight of 194.257 g/mol It is a derivative of thiopurine, characterized by the presence of an ethyl group at the 9th position and a methylthio group at the 6th position of the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-methylthiopurine typically involves the alkylation of 6-thiopurines. One common method is the reaction of 6-halogenopurines with mercaptans . For instance, 6-chloro-9-ethylpurine can be reacted with methyl mercaptan under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available purine derivatives. The process may include halogenation, alkylation, and thiolation steps under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl-6-methylthiopurine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the 6th position where the methylthio group is present.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction reactions to yield corresponding thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and thiols, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various alkylated or arylated derivatives of this compound.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Thiol derivatives are the primary products.
Wissenschaftliche Forschungsanwendungen
9-Ethyl-6-methylthiopurine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent and its role in inhibiting purine synthesis.
Biology: The compound is used in research on enzyme inhibition and nucleotide metabolism.
Pharmacology: It is investigated for its immunosuppressive properties and potential use in treating autoimmune diseases.
Wirkmechanismus
The mechanism of action of 9-Ethyl-6-methylthiopurine involves its incorporation into nucleic acids, leading to the inhibition of purine synthesis. This compound is metabolized to its ribonucleotide form, which inhibits phosphoribosyl pyrophosphate amidotransferase, a key enzyme in the purine biosynthesis pathway . This inhibition results in the suppression of DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A thiopurine derivative used in the treatment of leukemia.
Thioguanine: Another thiopurine analog with immunosuppressive and antitumor properties.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant.
Uniqueness
9-Ethyl-6-methylthiopurine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methylthio groups confer different reactivity and metabolic pathways compared to other thiopurine derivatives .
Eigenschaften
CAS-Nummer |
7252-00-8 |
|---|---|
Molekularformel |
C8H10N4S |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
9-ethyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C8H10N4S/c1-3-12-5-11-6-7(12)9-4-10-8(6)13-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
OQDMOHRZTMPTKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C1N=CN=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


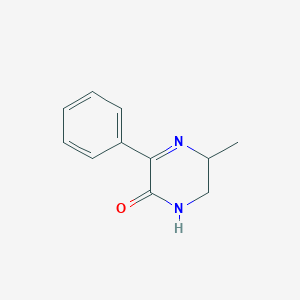
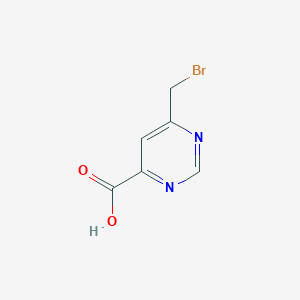
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
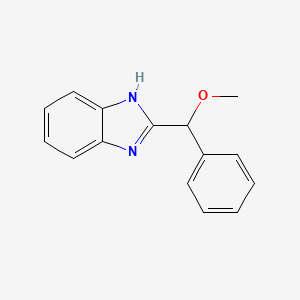
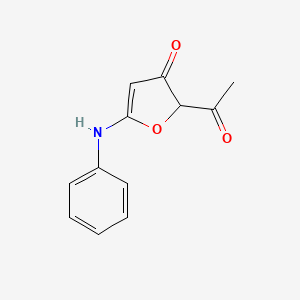
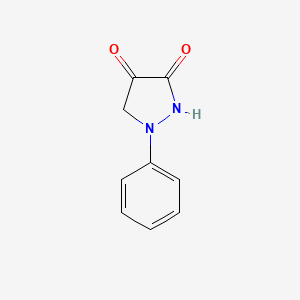
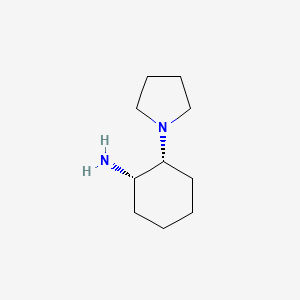

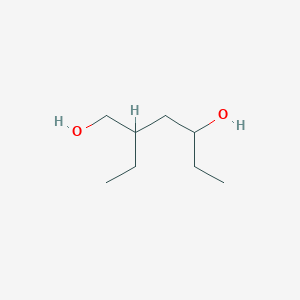
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)

